Regioisomer-Dependent P2Y14R Affinity: 2H-Triazole Acid Form vs. 1H-Triazole Reference Antagonist
The 2H-triazole acid derivative (compound 25, the saponified counterpart of methyl 4-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]benzoate) exhibits a 20-fold reduction in P2Y14R binding affinity compared to the corresponding 1H-triazole reference antagonist (compound 2). This quantitative difference confirms that the N2–N1 regioisomeric switch is not functionally silent and must be explicitly controlled during synthesis and procurement [1].
| Evidence Dimension | hP2Y14R binding affinity (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.644 ± 0.175 μM (2H-triazole acid derivative, compound 25) |
| Comparator Or Baseline | IC50 = 0.0317 ± 0.0080 μM (1H-triazole reference antagonist, compound 2) |
| Quantified Difference | ~20-fold weaker affinity for the 2H-regioisomer |
| Conditions | Flow cytometry assay using hP2Y14R-CHO cells and fluorescent antagonist tracer 36; mean ± SEM, n = 3–5. |
Why This Matters
Procurement of the correct regioisomer is non-negotiable for research groups aiming to explore the rotated-triazole SAR branch of P2Y14 antagonists, as the 1H-analog will not replicate the pharmacological profile of the 2H-series.
- [1] Junker, A.; et al. Exploration of Alternative Scaffolds for P2Y14 Receptor Antagonists Containing a Biaryl Core. J. Med. Chem. 2020, 63, 9563–9589. View Source
